![molecular formula C22H20N4O3 B2642870 4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid CAS No. 1010918-40-7](/img/structure/B2642870.png)
4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid
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Description
4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivatives Formation
The compound's derivatives have been synthesized and studied for various purposes. Notably, the synthesis of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, resembling the structure of the compound , showed potent antiproliferative activities against human cancer cell lines, indicating potential applications in cancer treatment (Pirol et al., 2014).
Additionally, the compound and its analogs have been involved in the synthesis of corrosion inhibitors for metals, demonstrating their utility in materials science. For instance, propanone derivatives of quinoxaline-based compounds similar to the queried compound effectively inhibited mild steel corrosion in acidic environments, indicating their potential in corrosion protection (Olasunkanmi & Ebenso, 2019).
Mechanistic Insights and Chemical Properties
Research on related compounds provides insights into the mechanistic aspects and chemical properties. For instance, a study on multicomponent condensations involving compounds with a similar framework to the compound of interest highlighted the chemo- and regioselectivities of these reactions, indicating their relevance in complex chemical syntheses (Chebanov et al., 2008).
Furthermore, the synthesis and study of quinoxaline derivatives as corrosion inhibitors provided insights into the adsorption behavior and protective capabilities of these compounds on metal surfaces, which are critical for industrial applications in corrosion prevention (Olasunkanmi et al., 2016).
properties
IUPAC Name |
4-[5-(2-methylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-4-2-3-5-16(14)18-13-20(26(25-18)21(27)8-9-22(28)29)15-6-7-17-19(12-15)24-11-10-23-17/h2-7,10-12,20H,8-9,13H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIDOMHTIMVALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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